

Colchicine-d3: A Comprehensive Technical Guide and Certificate of Analysis

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Compound of Interest

Compound Name: **Colchicine-d3**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical specifications and testing methodologies for **Colchicine-d3**, a deuterated analog of Colchicine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize **Colchicine-d3** in their work.

Compound Information

Colchicine-d3 is a stable isotope-labeled form of Colchicine, a well-known tubulin inhibitor. The incorporation of deuterium atoms provides a valuable tool for various research applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based assays.

Identifier	Value
Product Name	Colchicine-d3
Chemical Name	N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide-d3
Molecular Formula	C22H22D3NO6 [1]
Molecular Weight	402.46 g/mol [1]
CAS Number	1217625-62-1
Appearance	Brown solid [1]
Solubility	Chloroform and methanol [1]

Analytical Specifications and Data

The quality and purity of **Colchicine-d3** are critical for reliable experimental outcomes. The following table summarizes the typical specifications found on a Certificate of Analysis.

Test	Specification	Typical Result
Identification (¹ H-NMR)	Consistent with structure	Conforms to structure
Identification (Mass Spectrometry)	Consistent with structure	Conforms to structure
Isotopic Purity	≥ 98%	99.5% [1]
Purity (TLC)	≥ 95%	96% [1]
Purity (HPLC)	Not less than 90% [2]	99.72% (for non-deuterated) [3]
Melting Point	Information not consistently available	163 - 165 °C [1]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. The following sections outline the typical experimental protocols used for the analysis of **Colchicine-d3**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of **Colchicine-d3** and to assess the position and extent of deuterium incorporation.

Methodology:

- **Instrument:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[\[4\]](#)
- **Sample Preparation:** A sufficient amount of **Colchicine-d3** is dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
- **Data Acquisition:** ^1H NMR spectra are acquired to observe the proton signals. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the labeling.
- **Data Analysis:** The chemical shifts, signal integrations, and coupling patterns are compared against the known spectrum of unlabeled Colchicine and theoretical predictions for the deuterated analog.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of **Colchicine-d3** and to assess its isotopic purity.

Methodology:

- **Instrument:** A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- **Ionization Source:** Electrospray ionization (ESI) is a common technique for this type of molecule.

- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
- Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ions.
- Data Analysis: The observed m/z of the primary molecular ion should correspond to the calculated molecular weight of **Colchicine-d3**. The relative intensities of the isotopic peaks are used to determine the isotopic purity. Fragmentation patterns can also be analyzed to further confirm the structure.[5][6]

High-Performance Liquid Chromatography (HPLC)

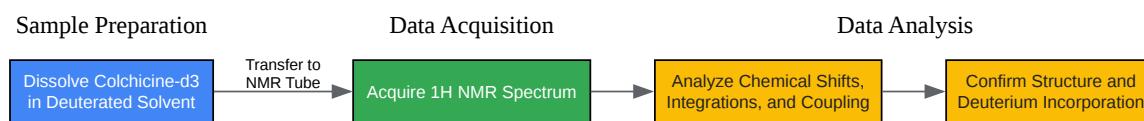
Purpose: To determine the chemical purity of the **Colchicine-d3** sample by separating it from any impurities.

Methodology:

- Instrument: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is typically used.[7]
- Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer. The specific composition can vary depending on the method. For example, a mixture of acetonitrile, methanol, and water (32:48:20 v/v) with the pH adjusted to 5.2 has been reported.[7]
- Flow Rate: A typical flow rate is around 1.0 mL/min.[8]
- Detection: UV detection is commonly performed at a wavelength of 254 nm.[7]
- Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to **Colchicine-d3**. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks.

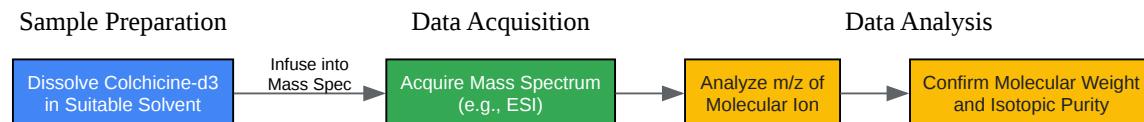
Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the key analytical techniques used in the characterization of **Colchicine-d3**.



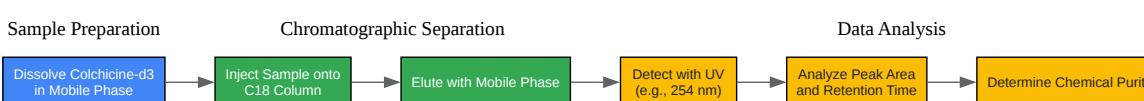
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NMR Analysis Workflow



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Mass Spectrometry Analysis Workflow



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HPLC Analysis Workflow

This guide provides a foundational understanding of the quality control and analytical testing for **Colchicine-d3**. For specific applications, it is always recommended to consult the lot-specific

Certificate of Analysis provided by the supplier and to perform any necessary in-house validation.

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